Methyl 2-[(methoxycarbonyl)amino]-3-methylbutanoate
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Overview
Description
Methyl 2-[(methoxycarbonyl)amino]-3-methylbutanoate is an organic compound with the molecular formula C8H15NO4. It is a derivative of valine, an essential amino acid, and is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(methoxycarbonyl)amino]-3-methylbutanoate typically involves the esterification of valine. One common method includes the reaction of valine with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction proceeds as follows:
Esterification Reaction:
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Continuous Flow Esterification: Utilizing a packed bed reactor with immobilized acid catalysts to facilitate the esterification reaction.
Purification: The crude product is purified using distillation and recrystallization techniques to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(methoxycarbonyl)amino]-3-methylbutanoate undergoes various chemical reactions, including:
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Hydrolysis
Reagents: Water, Acid/Base catalyst
Conditions: Aqueous medium, moderate temperatures
Products: Valine, Methanol
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Reduction
Reagents: Reducing agents like lithium aluminum hydride (LiAlH4)
Conditions: Anhydrous conditions, low temperatures
Products: Corresponding alcohol derivatives
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Substitution
Reagents: Halogenating agents like thionyl chloride (SOCl2)
Conditions: Anhydrous conditions, room temperature
Products: Halogenated derivatives
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Catalysts: Sulfuric acid (H2SO4), Hydrochloric acid (HCl)
Scientific Research Applications
Methyl 2-[(methoxycarbonyl)amino]-3-methylbutanoate has diverse applications in scientific research:
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Chemistry
- Used as a building block in organic synthesis.
- Intermediate in the synthesis of complex molecules.
-
Biology
- Studied for its role in metabolic pathways involving valine.
- Used in the synthesis of peptide analogs for research.
-
Medicine
- Potential precursor for pharmaceutical compounds.
- Investigated for its therapeutic properties in drug development.
-
Industry
- Utilized in the production of specialty chemicals.
- Employed in the synthesis of agrochemicals and flavoring agents.
Mechanism of Action
The mechanism by which Methyl 2-[(methoxycarbonyl)amino]-3-methylbutanoate exerts its effects involves its interaction with various molecular targets. In biological systems, it can be hydrolyzed to release valine, which then participates in protein synthesis and other metabolic processes. The ester functional group allows it to act as a prodrug, enhancing the bioavailability of valine.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-3-methylbutanoate: Lacks the methoxycarbonyl group, making it less versatile in synthetic applications.
Ethyl 2-[(methoxycarbonyl)amino]-3-methylbutanoate: Similar structure but with an ethyl ester group, which can affect its reactivity and solubility.
Uniqueness
Methyl 2-[(methoxycarbonyl)amino]-3-methylbutanoate is unique due to its specific ester and amide functional groups, which provide distinct reactivity patterns and make it a valuable intermediate in organic synthesis and pharmaceutical research.
Properties
IUPAC Name |
methyl 2-(methoxycarbonylamino)-3-methylbutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4/c1-5(2)6(7(10)12-3)9-8(11)13-4/h5-6H,1-4H3,(H,9,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWGFBSMKDNXREL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC)NC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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